molecular formula C11H11IO B8490160 2,2-Dimethyl-6-iodo-3-chromene

2,2-Dimethyl-6-iodo-3-chromene

Cat. No.: B8490160
M. Wt: 286.11 g/mol
InChI Key: PPBBDCWTVVJDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-6-iodo-3-chromene is a synthetic chromene derivative of significant interest in medicinal chemistry and anticancer research. Chromenes are heterocyclic scaffolds featuring a fused pyran ring with a phenyl ring, commonly found in various plant metabolites and known for a wide range of pharmacological activities . This compound serves as a valuable chemical intermediate for the design and synthesis of more complex bioactive molecules, particularly chromene-chalcone hybrids (CCHs) that have been explored as dual-targeting agents . Scientific studies have demonstrated that novel chromene-based small molecules can be designed to target key oncogenic pathways. Specifically, such compounds have been investigated for their potential to simultaneously inhibit the metabolic enzyme Pyruvate Kinase M2 (PKM2)—a key player in the Warburg effect in cancer cells—and to disrupt microtubule dynamics, which is crucial for cellular division . The iodine substituent on the chromene core provides a strategic handle for further synthetic modification via metal-catalyzed cross-coupling reactions, enabling researchers to rapidly generate diverse libraries of compounds for structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11IO

Molecular Weight

286.11 g/mol

IUPAC Name

6-iodo-2,2-dimethylchromene

InChI

InChI=1S/C11H11IO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-7H,1-2H3

InChI Key

PPBBDCWTVVJDBU-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2)I)C

Origin of Product

United States

Mechanistic Investigations of 2,2 Dimethyl 6 Iodo 3 Chromene Synthesis and Transformations

Elucidation of Reaction Mechanisms in Chromene Formation

The synthesis of 2,2-Dimethyl-6-iodo-3-chromene and related chromene derivatives can be achieved through various synthetic routes, each with distinct mechanistic pathways. Understanding these mechanisms is crucial for optimizing reaction conditions and expanding the scope of chromene synthesis. Key mechanistic investigations have focused on metal-catalyzed cyclizations, the formation of reactive intermediates like o-quinone methides, and the introduction of substituents such as iodine onto the chromene scaffold.

Mechanism of Gold(I)-Catalyzed Cyclization with Iodine Migration

Gold(I) complexes have emerged as powerful catalysts for the cyclization of o-alkynylphenol derivatives to form chromenes. The general mechanism involves the activation of the alkyne moiety by the gold(I) catalyst, rendering it susceptible to intramolecular attack by the phenolic oxygen.

A plausible mechanistic pathway for the formation of a chromene core via gold(I) catalysis begins with the coordination of the gold(I) catalyst to the alkyne of an o-alkynylphenol precursor. This coordination increases the electrophilicity of the alkyne. Subsequently, an intramolecular 6-endo-dig cyclization occurs, where the phenolic oxygen attacks the activated alkyne. This step forms a vinylgold intermediate. Protodeauration of this intermediate regenerates the gold(I) catalyst and yields the 2H-chromene product.

While a direct study on a gold-catalyzed cyclization involving a subsequent iodine migration to form this compound is not extensively documented, a related photosensitized oxidative addition to gold(I) for the alkynylative cyclization of o-alkynylphenols with iodoalkynes has been reported. nih.govresearchgate.net In this process, a vinylgold(I) intermediate is formed, which can then undergo oxidative addition with an alkynyl iodide in the presence of an iridium photocatalyst under visible light. nih.gov This is followed by reductive elimination to form the C-C coupled product. Although this leads to a different substitution pattern, it highlights the potential for gold-catalyzed cycles to be coupled with reactions involving iodine-containing reagents.

It is also conceivable that a pre-iodinated o-alkynylphenol could undergo a similar gold(I)-catalyzed cyclization. In this scenario, the iodine atom would already be in place on the aromatic ring, and the gold catalyst would solely facilitate the chromene ring formation without a migration event.

o-Quinonemethide Formation and Cycloaddition Pathways

A significant pathway in the synthesis of chromenes involves the in-situ formation of highly reactive intermediates known as ortho-quinone methides (o-QMs). These intermediates can be generated from various precursors, including o-hydroxybenzyl alcohols or by the enolization of vinyl quinones. organic-chemistry.org Once formed, o-QMs readily undergo a 6π-electrocyclization to yield the chromene ring system. nih.govmdpi.com

The formation of the o-QM intermediate is often the key step in these reaction cascades. For instance, the reaction of an α,β-unsaturated Fischer carbene complex of chromium with a propargyl ether can lead to a benzannulation followed by the elimination of an alcohol to generate an o-quinone methide complex. nih.gov This intermediate then undergoes a six-electron electrocyclic ring-closure to form the chromene. nih.gov

Another approach involves the visible-light-induced oxidation of ortho-alkylarenols. acs.org This method utilizes a photocatalyst to activate a benzylic C-H bond, leading to the formation of an o-QM via single-electron transfer (SET) and hydrogen atom transfer (HAT). The transient o-QM can then participate in cycloaddition reactions. acs.org

The final step in these pathways is the oxa-6π electrocyclization of the o-QM. This pericyclic reaction is thermally allowed and proceeds through a concerted mechanism to form the dihydropyran ring of the chromene skeleton. The reaction is driven by the rearomatization of the benzene (B151609) ring, which provides a significant thermodynamic driving force. mdpi.com

Mechanistic Aspects of Iodination Reactions

The introduction of an iodine atom at the C6 position of the 2,2-dimethyl-3-chromene scaffold is typically achieved through an electrophilic aromatic substitution reaction. The electron-rich nature of the chromene ring system facilitates this transformation. The regioselectivity of the iodination is governed by the directing effects of the substituents on the aromatic ring. The oxygen atom of the pyran ring is an activating, ortho-, para-directing group.

The mechanism of electrophilic iodination involves the generation of a potent electrophilic iodine species, often denoted as I+. Molecular iodine (I₂) itself is generally not electrophilic enough to react with many aromatic systems. Therefore, an oxidizing agent or a Lewis acid is often employed to generate the more reactive iodinating agent. nih.gov Common reagents and systems for electrophilic iodination include iodine in the presence of an oxidizing agent like nitric acid or a persulfate, or the use of N-iodosuccinimide (NIS). nih.govmdpi.com

The reaction proceeds via the attack of the π-electrons of the aromatic ring on the electrophilic iodine species, leading to the formation of a resonance-stabilized carbocation intermediate known as a σ-complex or arenium ion. The positive charge in this intermediate is delocalized over the aromatic ring. The final step involves the deprotonation of the arenium ion by a weak base, restoring the aromaticity of the ring and yielding the iodinated chromene product. For 2,2-dimethyl-3-chromene, the C6 position is electronically favored for electrophilic attack due to the para-directing effect of the ether oxygen.

Kinetic Studies of Chromene Synthesis

Determination of Rate-Determining Steps

The study revealed a multi-step mechanism, and by monitoring the concentration of intermediates over time, it was determined that a specific step in the proposed mechanism was significantly slower than the others. tandfonline.com This slow step, which involved the conversion of an intermediate via a four-membered ring formation, was identified as the rate-determining step. tandfonline.com Theoretical calculations at the B3LYP/6-31++g(d,p) level of theory supported the experimental findings, showing that this step had the highest activation energy. tandfonline.com

Activation Parameters Analysis

The study of reaction kinetics at different temperatures allows for the determination of important thermodynamic activation parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide deeper insight into the nature of the transition state of the rate-determining step.

For the synthesis of the 6-bromo-2H-chromene derivative, the activation parameters were determined from the temperature dependence of the rate constant using the Arrhenius and Eyring equations. The following table summarizes the experimentally determined activation parameters for the rate-determining step of this analogous reaction: tandfonline.com

Activation ParameterValue
Activation Energy (Ea)61.30 kJ/mol
Enthalpy of Activation (ΔH‡)58.88 ± 2.34 kJ/mol
Entropy of Activation (ΔS‡)-67.09 ± 7.96 J/mol·K
Gibbs Free Energy of Activation (ΔG‡)78.42 ± 4.61 kJ/mol

Stereochemical Control and Regioselectivity in Chromene Syntheses

The precise control of stereochemistry and regioselectivity is a critical aspect of modern organic synthesis, enabling the preparation of complex molecules with specific three-dimensional arrangements and substitution patterns. In the synthesis of chromene derivatives, including this compound, these factors play a pivotal role in determining the biological activity and material properties of the final products. Research in this area has led to the development of sophisticated catalytic systems and synthetic methodologies that allow for high levels of control over the formation of chiral centers and the regioselective introduction of functional groups.

The asymmetric synthesis of chromenes has been a significant focus, with various strategies emerging to control the stereochemistry at the C2, C3, and C4 positions of the chromene core. One notable approach involves the kinetic resolution of racemic chromenes. For instance, a highly efficient kinetic resolution of chromenes has been reported using a copper-catalyzed asymmetric hydroboration, leading to the synthesis of chiral flavan-3-ols with excellent enantiomeric excess (ee) nih.gov. This method demonstrates the potential for creating stereogenic centers in the chromene scaffold with high fidelity.

Another powerful strategy is the use of chiral catalysts to induce enantioselectivity in the formation of the chromene ring. Palladium-catalyzed asymmetric synthesis has been successfully employed to produce chiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromene derivatives with up to 97% ee nih.govacs.org. The mechanism of this reaction is believed to proceed through an allylic palladium intermediate, where the chiral ligand dictates the facial selectivity of the nucleophilic attack acs.org. Similarly, a sequential allylic alkylation and intramolecular Heck coupling reaction, catalyzed by a palladium complex with a chiral ligand, has been developed for the highly enantioselective synthesis of chiral chromenes thieme-connect.com. This method has demonstrated the ability to generate chromene products in excellent yields and with high stereoselectivities thieme-connect.com.

The regioselectivity of chromene synthesis is often governed by the nature of the starting materials and the reaction conditions. For example, the synthesis of chromene/chromane-type aryne precursors and their subsequent reactions have shown excellent regioselectivity, which is facilitated by the presence of oxygen-containing guiding groups at the ortho-position of a triple bond acs.org. These guiding groups can direct the regiochemical outcome of cycloaddition and nucleophilic addition reactions acs.org.

Furthermore, multi-component reactions have been developed for the regioselective synthesis of complex chromene derivatives. An l-proline (B1679175) catalyzed three-component reaction of 4-hydroxy-2H-chromene-2-thione, aryl aldehydes, and 5,5-dimethylcyclohexane-1,3-dione (B117516) leads to the formation of 12-aryl substituted chromeno[2,3-b]chromenes in good to excellent yields rsc.org. The reaction proceeds through a sequence of Knoevenagel condensation and Michael addition, with the regioselectivity being controlled by the inherent reactivity of the intermediates rsc.org.

The diastereodivergent synthesis of chromeno[2,3-b]chromene derivatives has also been achieved by tuning the reactivity of isocyanoacetates in their reaction with o-quinone methides rsc.org. This method allows for the formation of products with four adjacent stereocenters in a diastereoselective manner, highlighting the high level of control that can be achieved in these complex transformations rsc.org.

While specific studies on the stereochemical control and regioselectivity in the synthesis of this compound are not extensively detailed in the reviewed literature, the principles and methodologies developed for other chromene derivatives provide a strong foundation for designing synthetic routes to this specific compound with high levels of stereochemical and regiochemical control. The application of asymmetric catalysis, the use of directing groups, and the strategic design of multi-component reactions are all powerful tools that can be adapted to achieve the desired synthetic outcomes.

Interactive Data Table: Enantioselective Chromene Syntheses

Catalyst/MethodSubstrateProduct TypeYield (%)Enantiomeric Excess (ee %)Reference
Cu-catalyzed kinetic resolutionRacemic chromenesChiral flavan-3-ols->99 nih.gov
Pd-catalyzed asymmetric condensation2H-chromenes and indolesChiral 2-trifluoromethyl-4-(indol-3-yl)-4H-chromenes60-92up to 97 nih.govacs.org
Sequential allylic alkylation and intramolecular Heck coupling-Chiral chromenes and tetrahydroquinolinesup to 99up to 99 thieme-connect.com

Derivatization and Functionalization Strategies for 2,2 Dimethyl 6 Iodo 3 Chromene

Cross-Coupling Reactions at the Iodinated Positionmsu.edunih.gov

The carbon-iodine bond at the C-6 position of the 2,2-Dimethyl-6-iodo-3-chromene serves as a versatile handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. The reactivity of the aryl iodide makes it an excellent substrate for numerous palladium-catalyzed transformations.

Sonogashira Coupling for Alkyne Installationorganic-chemistry.orglibretexts.org

The Sonogashira reaction is a robust and widely employed method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orglibretexts.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, is highly effective for the alkynylation of this compound. organic-chemistry.orglibretexts.org The introduction of an alkyne moiety at the C-6 position significantly expands the molecular complexity and provides a gateway for further functionalization.

The general reaction proceeds by the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a copper acetylide (formed in situ from the terminal alkyne, copper(I) salt, and base), and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Iodides

Coupling PartnerCatalyst SystemBaseSolventTemperatureYield
PhenylacetylenePdCl2(PPh3)2 / CuITriethylamine (TEA)Tetrahydrofuran (THF)Room Temp.High
TrimethylsilylacetylenePd(PPh3)4 / CuIDiisopropylamine (DIPA)Toluene50 °CExcellent
1-HeptynePd(OAc)2 / PPh3 / CuIPiperidineDimethylformamide (DMF)60 °CGood

Other Transition Metal-Catalyzed Cross-Couplingswikipedia.orgorganic-chemistry.org

Beyond the Sonogashira coupling, the iodinated position of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, vinyl, and other organic fragments. wikipedia.orgorganic-chemistry.org

Suzuki-Miyaura Coupling : This reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is one of the most versatile methods for the formation of biaryl linkages. The reaction of this compound with various arylboronic acids would yield 6-aryl-2,2-dimethyl-3-chromene derivatives. nih.govresearchgate.netresearchgate.netnih.gov

Heck Reaction : The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. nih.gov This reaction provides a means to introduce vinyl groups at the C-6 position of the chromene core. The stereochemical outcome of the reaction is typically trans.

Stille Coupling : In the Stille reaction, an organotin compound is coupled with the aryl iodide. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups, although the toxicity of organotin reagents is a significant drawback. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Other Cross-Coupling Reactions for Aryl Iodides

ReactionCoupling PartnerTypical CatalystTypical BaseProduct Type
Suzuki-MiyauraArylboronic acidPd(PPh3)4Na2CO3 or K2CO3Biaryl
HeckStyrene (B11656)Pd(OAc)2Triethylamine (TEA)Substituted alkene
StilleTributyl(vinyl)stannanePd(PPh3)4None (or additive like LiCl)Styrenyl or vinyl

Transformations of the Chromene Double Bond

The endocyclic double bond in the dihydropyran ring of this compound is a site of reactivity, allowing for various addition reactions. These transformations can introduce new functional groups and alter the stereochemistry of the molecule.

Epoxidation : The double bond can be readily epoxidized using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.netmasterorganicchemistry.commasterorganicchemistry.comyoutube.comleah4sci.com This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom to form an epoxide ring. masterorganicchemistry.comleah4sci.com The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles.

Dihydroxylation : Syn-dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.orgmasterorganicchemistry.comchemistrysteps.comarkat-usa.org This reaction leads to the formation of a cis-diol. The OsO₄-mediated dihydroxylation is often performed in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO) to regenerate the osmium tetroxide. masterorganicchemistry.com

Hydrogenation : The double bond can be reduced to a single bond through catalytic hydrogenation. libretexts.orglibretexts.org This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). libretexts.orglibretexts.org The hydrogenation results in the formation of the corresponding 2,2-dimethyl-6-iodochroman.

Table 3: Reactions at the Chromene Double Bond

ReactionReagent(s)ProductStereochemistry
Epoxidationm-CPBAEpoxideSyn-addition
Syn-dihydroxylation1. OsO4 (cat.), NMO 2. NaHSO3cis-DiolSyn-addition
HydrogenationH2, Pd/CChromanSyn-addition

Modifications of the Gem-Dimethyl Group

The gem-dimethyl group at the C-2 position of the chromene ring is generally considered to be chemically inert and not readily susceptible to functionalization under standard laboratory conditions. researchgate.netnih.gov Its primary role is often steric and conformational, providing metabolic stability in drug candidates by blocking potential sites of oxidation. researchgate.netnih.gov

Direct functionalization of these unactivated C(sp³)-H bonds is a significant challenge in organic synthesis. While advanced strategies such as directed C-H activation or radical-mediated processes are known for other systems, their application to the gem-dimethyl group of the chromene scaffold is not well-documented in the literature. Future research in this area might explore enzymatic or photoredox catalysis to achieve selective modification of this group.

Introduction of Other Functional Groups onto the Chromene Coremsu.edunih.gov

Further functionalization of the this compound core can be achieved through reactions on the aromatic ring, targeting the available C-H bonds. The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents: the ether oxygen, the gem-dimethyl group (as part of the heterocyclic ring), and the iodine atom.

Electrophilic Aromatic Substitution (EAS) : The aromatic ring of the chromene system can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.commasterorganicchemistry.comxmu.edu.cnpitt.edu The powerful ortho,para-directing effect of the ether oxygen at position 1, coupled with the ortho,para-directing nature of the alkyl substituent and the iodine atom, will influence the position of the incoming electrophile. The most likely positions for substitution are C-5 and C-7, ortho and para to the activating ether oxygen, although steric hindrance from the adjacent gem-dimethyl group might disfavor the C-5 position.

Directed C-H Functionalization : Modern synthetic methods involving transition metal-catalyzed C-H activation could potentially offer alternative routes to functionalize the aromatic ring with high regioselectivity. magtech.com.cn These methods often employ a directing group to guide the catalyst to a specific C-H bond, allowing for the introduction of various functional groups in a controlled manner.

Table 4: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentPositionElectronic EffectDirecting Effect
-O- (Ether)1Activatingortho, para (to C-2, C-4, C-5, C-7)
-C(CH3)2-2Activating (Alkyl)ortho, para
-I (Iodo)6Deactivating (Inductive), Activating (Resonance)ortho, para

Despite a comprehensive search for spectroscopic data related to the chemical compound this compound (also known as 6-Iodo-2,2-dimethyl-2H-chromene, CAS No. 66959-19-9), the specific experimental data required to populate the requested article sections could not be located.

Searches for ¹H NMR, ¹³C NMR, advanced NMR techniques (DEPT-135, 2D NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and High-Resolution Mass Spectrometry (HRMS) data for this specific compound did not yield publicly available spectra or detailed experimental values in the scientific literature or chemical databases.

While related compounds and synthetic procedures involving a 6-iodo-2,2-dimethyl-2H-chromene intermediate are mentioned in some studies, the detailed analytical characterization data for the compound itself is not provided. Therefore, it is not possible to generate the thorough, informative, and scientifically accurate content, including the mandatory data tables, as stipulated by the instructions.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by 2,2-Dimethyl-6-iodo-3-chromene provides information about its chromophoric system, which is composed of the substituted benzene (B151609) ring fused to the pyran ring. The position of the iodine atom and the dimethyl groups can influence the electronic environment and, consequently, the absorption spectrum.

A systematic analysis of the UV-Vis spectrum of this compound would involve dissolving the compound in a suitable transparent solvent, such as ethanol (B145695) or cyclohexane, and measuring its absorbance across a range of wavelengths, typically from 200 to 800 nm. The resulting spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the chromene core.

Detailed analysis of the spectral data, including the positions of maximum absorbance (λmax) and the corresponding molar absorptivity (ε) values, allows for the quantitative assessment of the compound's purity. The Beer-Lambert law can be applied to determine the concentration of the compound in a solution, which is a fundamental aspect of purity verification. Any deviation from the expected spectral profile or the presence of extraneous peaks could indicate the presence of impurities or degradation products.

Solvent λmax (nm) Molar Absorptivity (ε, L·mol-1·cm-1) Transition
EthanolData Not AvailableData Not Availableπ → π
CyclohexaneData Not AvailableData Not Availableπ → π

No specific experimental UV-Vis spectroscopic data for this compound is publicly available in the retrieved search results. The table is provided as a template for expected data.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of structure by mapping the electron density within a single crystal of the compound. For this compound, obtaining suitable single crystals would be the first and most critical step.

Once a high-quality crystal is obtained, it is subjected to a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the crystal's lattice is collected and analyzed. This analysis yields a detailed model of the molecular structure, including bond lengths, bond angles, and torsional angles. Furthermore, X-ray crystallography reveals the packing of molecules within the crystal lattice, providing insights into intermolecular interactions such as van der Waals forces and potential halogen bonding involving the iodine atom.

The crystallographic data would provide the absolute configuration of the molecule and confirm the substitution pattern on the chromene ring. The resulting structural parameters are crucial for understanding the compound's physical and chemical properties.

Crystallographic Parameter Value
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (Å3)Data Not Available
ZData Not Available
Calculated Density (g/cm3)Data Not Available
R-factor (%)Data Not Available

No specific experimental X-ray crystallographic data for this compound is publicly available in the retrieved search results. The table is provided as a template for expected data.

Computational Chemistry and Theoretical Studies of 2,2 Dimethyl 6 Iodo 3 Chromene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For 2,2-dimethyl-6-iodo-3-chromene, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its structural and electronic characteristics. semanticscholar.orgscispace.com Such studies provide a detailed picture of bond lengths, bond angles, and charge distribution across the molecule.

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. semanticscholar.org For this compound, the oxygen atom of the pyran ring and the π-systems of the aromatic ring and the double bond would be expected to be electron-rich regions (nucleophilic), while the iodine atom, due to its electronegativity and polarizability, would significantly influence the electronic landscape of the benzene (B151609) ring.

Local reactivity can be further quantified using Fukui functions, which identify the most reactive sites for nucleophilic, electrophilic, and radical attacks within the molecule. researchgate.net

Illustrative DFT-Calculated Electronic Properties for a Chromene Scaffold
ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.7 eVIndicates electron-donating ability; higher values suggest stronger donation.
LUMO Energy-2.3 eVIndicates electron-accepting ability; lower values suggest stronger acceptance.
HOMO-LUMO Gap (ΔE)4.4 eVRelates to chemical reactivity and stability; a smaller gap suggests higher reactivity.
Dipole Moment2.1 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular interactions.

Molecular Modeling Studies Related to Synthetic Design and Reaction Pathways

Molecular modeling is instrumental in the rational design of synthetic routes and in predicting the outcomes of chemical reactions. For this compound, modeling can be used to explore potential synthetic modifications. For example, the iodine atom at the 6-position is a versatile handle for introducing new functional groups via cross-coupling reactions, such as the Sonogashira reaction. nih.gov Molecular modeling can help predict the steric and electronic effects of different substituents on the reactivity of the chromene core and the potential biological activity of the resulting derivatives.

Computational studies can also guide the synthesis of the chromene scaffold itself. The formation of 2,2-dimethyl-2H-chromenes often proceeds through the condensation of a phenol (B47542) with an α,β-unsaturated aldehyde, which is believed to involve a transient ortho-quinone methide intermediate that undergoes a 6π-electrocyclization. researchgate.net Molecular modeling can be used to study the stability of this intermediate and the feasibility of the electrocyclization step, providing insights that can help optimize reaction conditions like temperature and catalyst choice to improve yields and regioselectivity. researchgate.net Furthermore, docking studies can be employed to design chromene derivatives as potential inhibitors for specific biological targets, such as enzymes or DNA, which can then guide synthetic efforts toward compounds with desired therapeutic properties. nih.gov

Transition State Calculations and Reaction Pathway Analysis

To gain a deeper understanding of a chemical reaction, it is crucial to analyze its mechanism, including the high-energy transition states that connect reactants to products. Transition state calculations are a powerful computational tool for mapping out the entire energy landscape of a reaction pathway.

For the synthesis of the 2,2-dimethyl-3-chromene core, theoretical calculations can be used to locate the transition state for the key 6π-electrocyclization step. By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict the rate of the reaction and understand how substituents on the phenolic precursor might influence it.

For instance, comparing the calculated activation energies for the cyclization of different substituted ortho-quinone methide intermediates can reveal which electronic or steric factors accelerate or hinder the formation of the chromene ring. DFT calculations have been used to support proposed metallo-radical mechanisms in other catalytic syntheses of 2H-chromenes, demonstrating the utility of these methods in validating mechanistic hypotheses. msu.edu This knowledge is invaluable for optimizing synthetic protocols and designing novel catalytic systems for chromene synthesis.

Conformational Analysis

The three-dimensional shape, or conformation, of a molecule is critical to its physical properties and biological activity. The 2,2-dimethyl-3-chromene structure contains a dihydropyran ring fused to a benzene ring. The dihydropyran ring is not planar and can adopt several conformations, such as a half-chair or a twisted-boat. mdpi.com

Computational methods can be used to perform a thorough conformational analysis of this compound. By calculating the relative energies of different possible conformers, the most stable, lowest-energy conformation can be identified. nih.gov In chromane (B1220400) derivatives, the substituent at the C2 position typically prefers an equatorial or pseudo-equatorial position to minimize steric strain. mdpi.com For the title compound, the gem-dimethyl group at the C2 position would significantly influence the puckering of the dihydropyran ring. The steric interactions between these methyl groups and the rest of the molecule would be a key determinant of the preferred conformation. Understanding the conformational preferences is essential, as the specific 3D arrangement of atoms can dictate how the molecule interacts with biological targets or other reagents.

Illustrative Relative Energies of Dihydropyran Ring Conformations
ConformerRelative Energy (kcal/mol) (Illustrative)Key Structural Feature
Half-Chair0.0Generally the most stable conformation for six-membered rings with one double bond.
Twist-Boat+5.5Higher energy due to torsional strain and steric interactions.
Planar> +10.0Highly strained and energetically unfavorable; typically a transition state.

Advanced Applications and Material Science Perspectives of 2,2 Dimethyl 6 Iodo 3 Chromene Derivatives

Development of Organic Electronic Materials

The quest for efficient and stable organic electronic materials has led researchers to explore novel molecular structures. Derivatives of 2,2-Dimethyl-6-iodo-3-chromene have emerged as promising candidates, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). The core strategy involves leveraging the reactive 6-iodo position to introduce triarylamine functionalities, which are well-known for their excellent hole-transporting properties. mdpi.comnih.gov

The synthesis of these materials typically involves palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation, between this compound and various diarylamines. nih.govresearchgate.netdntb.gov.ua These reactions allow for the creation of a C-N bond, linking the electron-rich triarylamine moiety to the chromene backbone. The resulting molecules possess a desirable non-planar structure, which can help to prevent intermolecular aggregation and improve the morphological stability of the thin films in electronic devices.

The electronic properties of these chromene-based HTMs can be fine-tuned by modifying the substituents on the triarylamine groups. The highest occupied molecular orbital (HOMO) energy levels of these materials are crucial for efficient hole injection from the perovskite or emissive layer and can be adjusted to match the energy levels of other components in the device. mdpi.comnih.gov

Parameter Typical Range for Chromene-Based HTMs Significance in Device Performance
HOMO Energy Level -5.0 to -5.4 eVAligns with the valence band of perovskite for efficient hole extraction.
Hole Mobility 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹Facilitates rapid transport of holes to the electrode, reducing recombination losses.
Glass Transition Temp. > 100 °CEnsures morphological stability of the HTM layer under operating conditions.
Decomposition Temp. > 350 °CIndicates high thermal stability, crucial for long-term device durability.

This table provides representative data for triarylamine-based hole-transporting materials, illustrating the typical performance metrics that would be targeted in the design of new derivatives based on the this compound scaffold.

Photochromic Materials Research

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for applications in smart windows, optical data storage, and molecular switches. Chromene derivatives are a well-established class of photochromic compounds. The fundamental mechanism involves the UV-induced cleavage of the C-O bond in the pyran ring, leading to the formation of a colored, planar merocyanine (B1260669) isomer. This process is thermally or photochemically reversible.

The introduction of a heavy iodine atom at the 6-position of the 2,2-dimethyl-3-chromene scaffold is expected to significantly influence its photochromic properties through the "heavy-atom effect." This effect enhances the rate of intersystem crossing from the excited singlet state to the triplet state. This modulation of the excited state dynamics can impact the quantum yield of the photocoloration process and the lifetime of the colored open form.

Research in this area focuses on synthesizing 6-iodo-chromene derivatives and studying their photochromic behavior using spectroscopic techniques. Key parameters investigated include the absorption maxima of the closed and open forms, the kinetics of the photocoloration and thermal fading reactions, and the fatigue resistance of the photochromic system over multiple switching cycles. The iodine substituent can also serve as a handle for further functionalization, allowing for the incorporation of the photochromic chromene unit into larger molecular systems or polymers.

Photochromic Property Influence of 6-Iodo Substituent Potential Application
Photocoloration Quantum Yield May be enhanced or reduced depending on the specific excited state pathways.Affects the sensitivity of photochromic lenses and optical switches.
Thermal Fading Rate Can be altered, influencing the lifetime of the colored state.Important for the design of optical memory and self-erasing materials.
Absorption Maximum (λmax) Can induce a bathochromic or hypsochromic shift in the colored form.Allows for tuning the color of photochromic dyes for various applications.
Fatigue Resistance May be affected by the stability of the C-I bond under irradiation.Crucial for the long-term performance of photochromic devices.

This table outlines the expected influence of the 6-iodo substituent on the key photochromic properties of 2,2-dimethyl-3-chromene derivatives and their relevance to practical applications.

Precursors for Flavylium (B80283) Dyes

Flavylium salts are a class of organic compounds responsible for many of the vibrant colors found in flowers and fruits. researchgate.netnih.gov Synthetic flavylium dyes are of great interest for applications in food colorants, dye-sensitized solar cells, and pH sensors due to their intense and pH-dependent colors. researchgate.netnih.govescholarship.orgchemrxiv.org

The synthesis of flavylium dyes can be achieved through the acid-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a β-diketone or an aromatic ketone. google.com this compound can serve as a valuable precursor for the synthesis of 4-iodosalicylaldehyde, a key intermediate in the preparation of iodo-substituted flavylium dyes. The conversion of the chromene to the salicylaldehyde can be accomplished through a series of organic transformations, potentially involving oxidative cleavage of the double bond and subsequent functional group manipulations.

Once the 4-iodosalicylaldehyde is obtained, it can be reacted with a variety of ketones to generate a library of flavylium dyes with the iodine atom at a specific position on the benzopyrylium core. This iodine substituent can then be used for further post-synthetic modifications, allowing for the fine-tuning of the dye's properties or its covalent attachment to other molecules or surfaces. The electronic and steric effects of the iodine atom can also influence the color and stability of the resulting flavylium dye.

Starting Material Intermediate Condensation Partner Resulting Flavylium Dye Potential Application
This compound4-IodosalicylaldehydeAcetophenone7-Iodoflavylium chloridepH-sensitive indicator
This compound4-Iodosalicylaldehyde4-Hydroxyacetophenone7-Iodo-4'-hydroxyflavylium chlorideNatural colorant mimic
This compound4-Iodosalicylaldehyde1,3-Diphenyl-1,3-propanedione7-Iodo-2,4-diphenylbenzopyrylium chloridePhotosensitizer in DSSCs

This table illustrates the synthetic pathway from this compound to various flavylium dyes and highlights their potential applications.

Role as Building Blocks in Complex Molecular Architectures

The true versatility of this compound lies in its utility as a building block for the construction of complex molecular architectures. The 6-iodo group is a highly reactive functional group that can participate in a wide array of palladium-catalyzed cross-coupling reactions, including the Suzuki, Stille, Heck, and Sonogashira reactions. wiley-vch.deresearchgate.netuconn.edumdpi.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of elaborate molecules from simpler precursors.

For instance, the Stille coupling of this compound with organostannane reagents can be used to synthesize conjugated polymers incorporating the chromene unit into the polymer backbone. wiley-vch.deosti.gov Such polymers may exhibit interesting photophysical or electronic properties, making them suitable for applications in organic electronics.

Similarly, the Sonogashira coupling with terminal alkynes can be employed to introduce acetylenic moieties onto the chromene scaffold. These alkynes can then be used in subsequent reactions, such as click chemistry or cyclization reactions, to build macrocycles or dendrimers. The Suzuki coupling with boronic acids or esters provides a route to biaryl structures, while the Heck reaction with alkenes allows for the introduction of vinyl groups.

The ability to selectively functionalize the 6-position of the chromene ring opens up a vast chemical space for the design and synthesis of novel molecules with tailored properties for a wide range of applications in materials science, medicinal chemistry, and supramolecular chemistry.

Coupling Reaction Reactant Product Type Potential Application
Suzuki Coupling Arylboronic acidBiaryl-substituted chromeneLiquid crystals, OLEDs
Stille Coupling OrganostannaneConjugated polymerOrganic solar cells, sensors
Heck Coupling AlkeneVinylated chromeneMonomers for polymerization
Sonogashira Coupling Terminal alkyneAlkynyl-substituted chromenePrecursor for macrocycles, functional dyes

This table summarizes the use of this compound in various cross-coupling reactions to construct different types of complex molecular architectures and their potential fields of application.

Future Research Directions and Emerging Paradigms in 2,2 Dimethyl 6 Iodo 3 Chromene Chemistry

Novel Catalytic Systems for Efficient Transformations

The iodo-substituent at the 6-position of the chromene ring serves as a versatile handle for a variety of catalytic cross-coupling reactions, opening up a vast chemical space for derivatization. Future research will undoubtedly focus on the application of novel catalytic systems to forge new carbon-carbon and carbon-heteroatom bonds at this position. Palladium-catalyzed reactions, such as the Suzuki, Stille, and Sonogashira couplings, are well-established methods for the functionalization of aryl iodides and represent a promising starting point.

The development of more efficient and robust catalysts, including those based on earth-abundant metals, will be a key research direction. Furthermore, exploring the reactivity of the chromene double bond towards catalytic transformations, such as asymmetric dihydroxylation or epoxidation, could lead to the synthesis of novel chiral derivatives with potentially interesting biological activities.

Coupling ReactionReagent TypeBond FormedPotential Catalyst System
Suzuki Coupling OrganoboronC-CPd(PPh₃)₄ / Base
Stille Coupling OrganotinC-CPdCl₂(PPh₃)₂
Sonogashira Coupling Terminal AlkyneC-C (sp)PdCl₂(PPh₃)₂ / CuI / Base
Buchwald-Hartwig Amination AmineC-NPd₂(dba)₃ / Ligand / Base
Heck Coupling AlkeneC-C (sp²)Pd(OAc)₂ / Ligand / Base

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry and continuous processing offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The application of this technology to the synthesis of this compound and its derivatives is an emerging paradigm. Continuous flow reactors can enable the use of hazardous reagents and extreme reaction conditions with a higher degree of control and safety.

Future research will likely involve the development of multi-step continuous flow systems that integrate reaction, separation, and purification, leading to a more streamlined and efficient manufacturing process. The ability to precisely control reaction parameters in a flow reactor can also lead to improved yields and selectivities, as well as facilitating the discovery of new reaction pathways that are not feasible in batch.

Exploration of New Derivatization Pathways

Beyond the well-established cross-coupling reactions of the iodo-group, future research will explore novel derivatization pathways for this compound. This could involve the development of new methodologies for the introduction of a wide range of functional groups at the 6-position, as well as the exploration of reactions at other positions on the chromene scaffold.

For instance, electrophilic aromatic substitution reactions could be investigated to introduce substituents onto the benzene (B151609) ring, although the directing effects of the existing groups would need to be carefully considered. Additionally, transformations of the pyran ring, such as ring-opening reactions or rearrangements, could lead to the synthesis of entirely new classes of compounds.

Advanced Spectroscopic Characterization Techniques

The unambiguous structural elucidation of novel this compound derivatives will rely heavily on the application of advanced spectroscopic techniques. While standard one-dimensional NMR (¹H and ¹³C) and mass spectrometry are essential tools, more sophisticated methods will be required to fully characterize complex structures.

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be crucial for establishing connectivity within the molecule. For complex stereochemical assignments, the use of Nuclear Overhauser Effect (NOE) experiments will be invaluable. In the field of mass spectrometry, high-resolution techniques (HRMS) will be essential for accurate mass determination and elemental composition analysis. The characteristic isotopic pattern of iodine can also be a useful diagnostic tool in mass spectra. Furthermore, the use of quantum mechanical calculations to predict NMR chemical shifts is emerging as a powerful tool to aid in the structural assignment of complex organic molecules, including halogenated chromenes.

Spectroscopic TechniqueInformation ObtainedApplication to this compound Derivatives
2D NMR (COSY, HSQC, HMBC) Through-bond correlations between nuclei.Elucidation of the carbon skeleton and proton-carbon connectivity.
NOESY/ROESY Through-space correlations between nuclei.Determination of stereochemistry and conformational analysis.
High-Resolution Mass Spectrometry (HRMS) Precise mass-to-charge ratio.Unambiguous determination of elemental composition.
Tandem Mass Spectrometry (MS/MS) Fragmentation patterns.Structural elucidation and identification of substructures.
Quantum Mechanical NMR Calculations Predicted chemical shifts and coupling constants.Aiding in the assignment of complex spectra and resolving structural ambiguities.

Q & A

Q. What are the recommended synthetic routes for 2,2-Dimethyl-6-iodo-3-chromene, and how can reaction conditions be optimized?

  • Methodological Answer : Synthetic routes typically involve iodination of 2,2-dimethyl-3-chromene precursors using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Optimization requires monitoring reaction progress via TLC or HPLC, adjusting stoichiometry (1.1–1.3 eq iodine source), and controlling temperature to minimize side products like diiodinated analogs. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Compare spectral data (NMR, IR) with structurally similar iodinated chromenes (e.g., 6-Chloro-3-iodo-2-methylpyridine) to validate regioselectivity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
  • HPLC : ≥95% purity (C18 column, acetonitrile/water mobile phase) .
  • NMR : Confirm the absence of proton signals indicative of impurities (e.g., aromatic protons at δ 6.8–7.5 ppm for unreacted starting material).
  • Mass Spectrometry : Match molecular ion peaks ([M+H]+) with theoretical values.
  • Elemental Analysis : Validate iodine content (±0.3% deviation).
    Document all data in alignment with IUPAC guidelines for compound characterization .

Q. What are the key considerations for designing stability studies under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies by exposing the compound to:
  • Temperature : 40°C, 60°C (thermal stability).
  • Humidity : 75% RH (hydrolytic stability).
  • Light : UV-Vis irradiation (photostability).
    Analyze samples at intervals (0, 7, 14, 30 days) using HPLC to quantify degradation products. Compare results with structurally related compounds (e.g., halogenated chromenes) to identify susceptibility trends. Use Arrhenius kinetics to extrapolate shelf-life .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
  • Map electron density at the iodine center to assess nucleophilic substitution potential.
  • Simulate transition states for Suzuki-Miyaura coupling with aryl boronic acids.
    Validate predictions experimentally by synthesizing derivatives (e.g., 2,2-dimethyl-6-aryl-3-chromenes) and comparing yields with computational activation energies. Cross-reference with crystallographic data from analogous iodinated heterocycles .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Implement a tiered validation approach:
  • Step 1 : Replicate spectra under standardized conditions (solvent, concentration, instrument calibration).
  • Step 2 : Compare with literature data for structurally similar compounds (e.g., 6-iodo-2-methylchromenes) to identify systematic errors .
  • Step 3 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Step 4 : Cross-validate with X-ray crystallography if crystalline derivatives are obtainable.
    Document discrepancies in supplementary materials with hypotheses (e.g., solvent polarity effects) .

Q. What strategies are effective for analyzing the compound’s photophysical properties in solution versus solid state?

  • Methodological Answer :
  • Solution Studies : Measure UV-Vis absorption/emission spectra in solvents of varying polarity (e.g., hexane, DMSO). Calculate Stokes shifts and quantum yields using integrating sphere methods.
  • Solid-State Analysis : Use diffuse reflectance spectroscopy (DRS) and compare with time-dependent DFT (TD-DFT) simulations.
  • Aggregation Effects : Perform concentration-dependent fluorescence quenching experiments to detect aggregation-induced emission (AIE) or excimer formation. Reference studies on analogous iodinated chromophores to contextualize results .

Methodological Frameworks for Data Analysis

Q. How to design a robust statistical analysis plan for reproducibility studies?

  • Methodological Answer :
  • Sample Size : Use power analysis (α=0.05, β=0.2) to determine replicates (n=3–5).
  • Outliers : Apply Grubbs’ test (p<0.05) to exclude anomalous data.
  • Comparative Metrics : Calculate %RSD for intra-/inter-day variability.
  • Validation : Use Bland-Altman plots to compare results across labs/instruments.
    Include raw data in appendices following journal guidelines (e.g., Medicinal Chemistry Research) .

Tables for Comparative Analysis

Q. Table 1. Synthetic Route Optimization Parameters

ParameterCondition RangeAnalytical Validation MethodReference
Iodination ReagentICl vs. NISHPLC purity ≥95%
Solvent PolarityDMF vs. THFTLC Rf value tracking
Temperature60°C vs. 80°CNMR peak integration

Q. Table 2. Stability Study Design Template

ConditionDurationAnalytical EndpointAcceptance Criteria
40°C, dry30 daysHPLC degradation ≤5%ICH Q1A(R2) guidelines
75% RH, 25°C30 daysMass balance 98–102%
UV light (320–400 nm)10 daysPhotodegradation ≤10%OECD 316 protocol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.